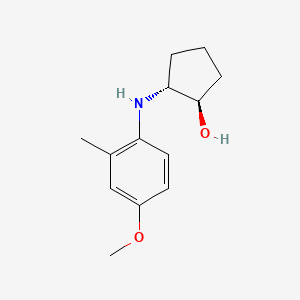
(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core substituted with a methoxy-methylphenylamino group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Chiral catalysts or reducing agents like borane complexes.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol: Lacks the methyl group on the phenyl ring.
(1R,2R)-2-((4-Methylphenyl)amino)cyclopentan-1-ol: Lacks the methoxy group on the phenyl ring.
(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclohexan-1-ol: Features a cyclohexanol core instead of cyclopentanol.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with the chiral cyclopentanol core, imparts unique chemical and biological properties to (1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-ol. These structural features may enhance its binding affinity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methoxy-2-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-9-8-10(16-2)6-7-11(9)14-12-4-3-5-13(12)15/h6-8,12-15H,3-5H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
BZUBLJIRYOIHAJ-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)

![2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13361459.png)

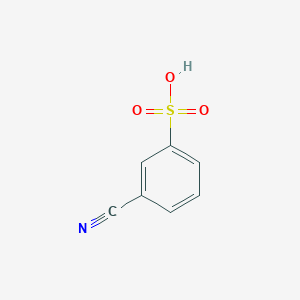
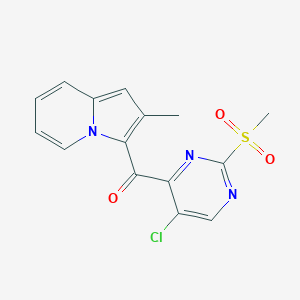
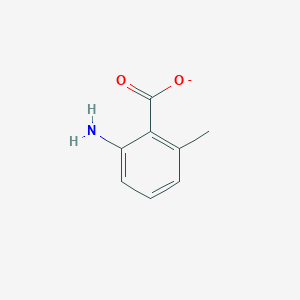
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
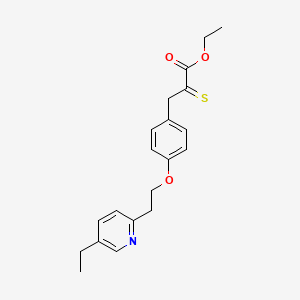
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)

![6-(5-Amino-2-methylphenyl)-N-(4-methoxybenzyl)-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13361511.png)
![1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361523.png)
